

5-(4-Methyl-piperazin-1-YL)-indan-1-one and its structural analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methyl-piperazin-1-YL)-indan-1-one

Cat. No.: B1611794

[Get Quote](#)

An In-Depth Technical Guide to **5-(4-Methyl-piperazin-1-YL)-indan-1-one** and its Structural Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-(4-methyl-piperazin-1-yl)-indan-1-one**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore the landscape of its structural analogs, and discuss their pharmacological relevance and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indanone-Piperazine Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.^[1] Its rigid framework provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological targets. The piperazine moiety, another crucial pharmacophore, is present in a wide array of approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with various receptors and enzymes.^{[2][3]}

The combination of these two moieties in **5-(4-methyl-piperazin-1-yl)-indan-1-one** creates a molecule with considerable potential for diverse pharmacological activities. The 1-indanone structure is a key component in compounds targeting acetylcholinesterase, an enzyme implicated in Alzheimer's disease.^[4] Furthermore, piperazine derivatives are well-known for their interactions with central nervous system (CNS) targets, including monoamine transporters, and have been investigated for their psychoactive properties.^{[5][6]}

This guide will explore the synthesis of the title compound, analyze the structure-activity relationships (SAR) of its analogs, and provide insights into their potential therapeutic applications, drawing from the broader knowledge of related chemical classes.

Synthesis and Chemical Characterization

The synthesis of **5-(4-methyl-piperazin-1-yl)-indan-1-one** and its analogs can be approached through several established synthetic routes for 1-indanones and the subsequent introduction of the piperazine substituent.

General Synthesis of the 1-Indanone Core

The 1-indanone skeleton is commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.^[1] This method offers a reliable pathway to the core structure, with various substituted starting materials allowing for diverse functionalization of the aromatic ring.

Experimental Protocol: Synthesis of a Substituted 1-Indanone

- Starting Material: A suitably substituted 3-phenylpropanoic acid.
- Cyclization: The acid is treated with a strong acid catalyst, such as polyphosphoric acid or a Lewis acid, to promote intramolecular acylation.
- Work-up: The reaction mixture is quenched, and the product is extracted and purified, typically by chromatography.

Introduction of the Piperazine Moiety

The 4-methyl-piperazine group can be introduced at the 5-position of the indanone ring through nucleophilic aromatic substitution or other coupling reactions. For instance, a 5-halo-1-

indanone can be reacted with N-methylpiperazine in the presence of a suitable catalyst and base.

Experimental Protocol: Synthesis of **5-(4-Methyl-piperazin-1-yl)-indan-1-one**

- Starting Material: 5-Bromo-1-indanone and N-methylpiperazine.
- Coupling Reaction: The reactants are combined in a suitable solvent (e.g., DMSO) with a catalyst such as copper(I) iodide (CuI), a ligand like L-proline, and a base like potassium carbonate (K₂CO₃).^[7]
- Reaction Conditions: The mixture is heated to facilitate the coupling reaction.
- Purification: The crude product is purified using column chromatography to yield the final compound.

Characterization

The structure of the synthesized compounds should be confirmed using standard analytical techniques, including:

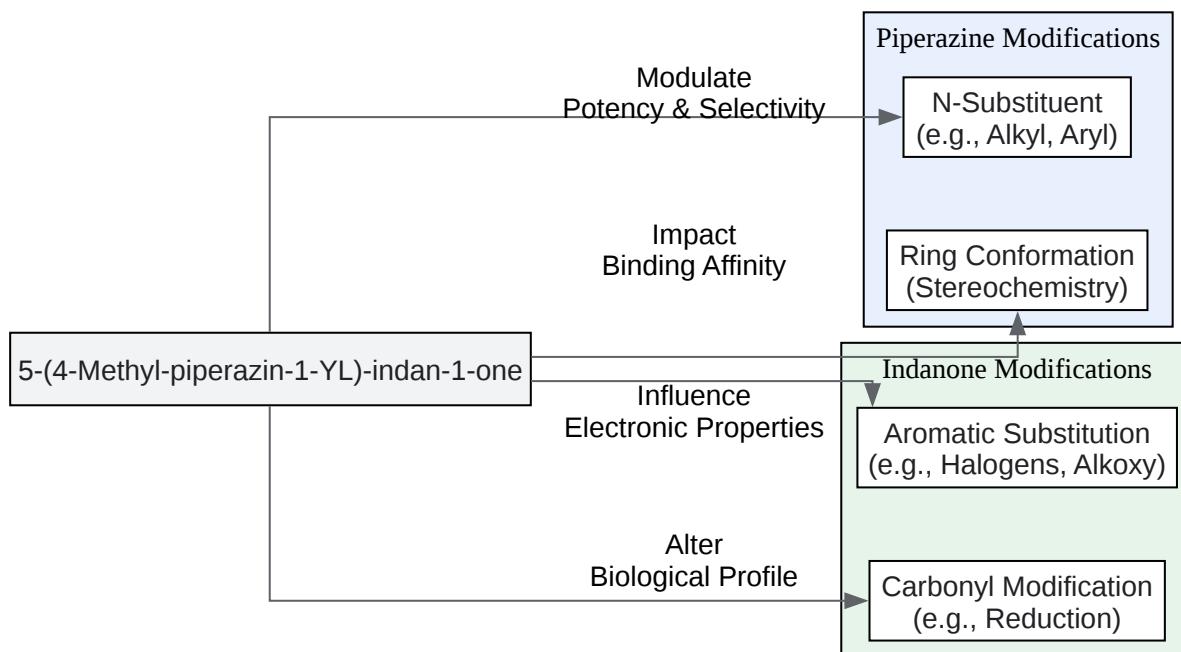
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Structural Analogs and Structure-Activity Relationships (SAR)

The pharmacological profile of **5-(4-methyl-piperazin-1-yl)-indan-1-one** can be modulated by modifying its core structure. SAR studies on related compounds provide valuable insights into the key structural features influencing biological activity.

Modifications of the Piperazine Moiety

The piperazine ring and its substituent play a crucial role in the interaction with biological targets.[\[8\]](#)


- N-Substituent: The methyl group on the piperazine nitrogen can be replaced with other alkyl or aryl groups to explore the impact on potency and selectivity.
- Ring Conformation: The stereochemistry of substituents on the piperazine ring can significantly affect binding affinity.[\[8\]](#)

Modifications of the Indanone Core

Alterations to the indanone scaffold can also lead to significant changes in pharmacological activity.

- Aromatic Ring Substitution: Introducing substituents on the aromatic ring of the indanone can influence electronic properties and provide additional interaction points with the target.
- Carbonyl Group Modification: Reduction or other transformations of the ketone at the 1-position can lead to analogs with different biological profiles.

The following diagram illustrates the key points for SAR exploration:

[Click to download full resolution via product page](#)

Caption: Key modification points for SAR studies.

Pharmacological Profile and Potential Therapeutic Applications

Based on the pharmacology of related aminoindanes and piperazine derivatives, **5-(4-methyl-piperazin-1-yl)-indan-1-one** and its analogs are likely to interact with monoamine transporters. [5][6] These transporters (for dopamine, serotonin, and norepinephrine) are key targets for drugs treating depression, anxiety, and other neurological disorders.

Monoamine Transporter Inhibition

Compounds with an indane and piperazine scaffold have shown varying degrees of inhibition at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter

(NET). The ratio of DAT to SERT inhibition is a critical determinant of the pharmacological effect, with higher DAT/SERT ratios often associated with psychostimulant properties.[\[5\]](#)

Data on Related Compounds:


Compound	DAT IC ₅₀ (μM)	SERT IC ₅₀ (μM)	DAT/SERT Ratio	Reference
5-IAI	>10	0.47	<0.1	[5]
MDAI	1.8	0.22	0.12	[5]

This table presents data for structurally related aminoindanes to illustrate potential activity profiles.

Enzyme Inhibition

Derivatives of **5-(4-methyl-piperazin-1-yl)-indan-1-one** could also exhibit inhibitory activity against various enzymes. For example, related compounds have been investigated as inhibitors of lipoxygenase and xanthine oxidase, enzymes involved in inflammation.[\[9\]](#)[\[10\]](#) Additionally, the indanone scaffold is present in potent acetylcholinesterase inhibitors.[\[4\]](#)

The following workflow outlines a typical screening process for these compounds:

[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow.

Other Potential Applications

The versatile nature of the piperazine and indanone scaffolds suggests a broad range of other potential therapeutic applications, including:

- Anticancer Activity: Piperazine derivatives have been explored as mTORC1 inhibitors for cancer therapy.[3]
- Antibacterial Agents: Certain piperazine-containing compounds have demonstrated antibacterial properties.[2]
- Antiplasmodial Activity: Analogs of 4'-(piperazin-1-yl)benzanilides have shown activity against *Plasmodium falciparum*, the parasite that causes malaria.[11]

Conclusion and Future Directions

5-(4-methyl-piperazin-1-yl)-indan-1-one represents a promising chemical scaffold with the potential for diverse pharmacological activities. The synthesis of this compound and its analogs is achievable through established chemical methods. Based on the known activities of related compounds, future research should focus on:

- Systematic SAR studies to optimize potency and selectivity for specific biological targets.
- In-depth pharmacological profiling to elucidate the mechanism of action.
- Evaluation in preclinical models of relevant diseases to assess therapeutic potential.

The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical and biological landscape of **5-(4-methyl-piperazin-1-yl)-indan-1-one** and its structural analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-(4-Methyl-piperazin-1-YL)-indan-1-one and its structural analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611794#5-4-methyl-piperazin-1-yl-indan-1-one-and-its-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com